molecular formula C18H6N8O18 B13773431 Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene CAS No. 94248-50-7

Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene

Cat. No.: B13773431
CAS No.: 94248-50-7
M. Wt: 622.3 g/mol
InChI Key: FAKFPWLRJYDADO-UHFFFAOYSA-N
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Description

Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is a heterocyclic organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.283 g/mol . This compound is known for its high density and stability, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,2-bis(2,4,6-trinitrophenoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced for research purposes. The production process involves similar nitration reactions but on a larger scale, with stringent safety measures due to the compound’s explosive nature .

Chemical Reactions Analysis

Types of Reactions: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amines, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways typically involve electron transfer processes, which are facilitated by the compound’s nitro groups .

Comparison with Similar Compounds

  • 2,4-Dinitro-1-(trifluoromethoxy)benzene
  • 5,5’-Dinitro-2,2’-bis(polynitromethyl)-bi(1,2,3(4)-triazoles)
  • 2,9-Dinitro-bis[1,2,4]triazolo[1,5-d:5′,1′-f][1,2,3,4]tetrazine

Comparison: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is unique due to its high density and stability, which are attributed to its multiple nitro groups. Compared to similar compounds, it offers enhanced thermal stability and lower sensitivity to mechanical stimuli, making it a safer option for high-energy applications .

Properties

CAS No.

94248-50-7

Molecular Formula

C18H6N8O18

Molecular Weight

622.3 g/mol

IUPAC Name

1,2-dinitro-3,4-bis(2,4,6-trinitrophenoxy)benzene

InChI

InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)15(26(41)42)18(14)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H

InChI Key

FAKFPWLRJYDADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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